Ro4-1398 hydrochloride
Description
Significance of Investigating Ro4-1398 Hydrochloride in Contemporary Biomedical Research
The contemporary significance of this compound in biomedical research is not well-documented in publicly accessible scientific literature. General statements suggest its relevance is in the study of the central nervous system (CNS), with potential psychoactive properties. ontosight.ai Compounds of this nature are typically investigated to understand their interactions with various neurotransmitter systems, which could, in theory, provide insights into the mechanisms of brain function and the pathology of neurological or psychiatric disorders. However, without specific research findings, its actual significance remains speculative.
Historical Perspective and Evolution of this compound in Preclinical Drug Discovery
The historical context of this compound is largely absent from the available records. The "Ro" prefix in its name often denotes compounds that originated from research at the pharmaceutical company Hoffmann-La Roche, but this has not been explicitly confirmed for this specific molecule. Key historical details, such as the date of its first synthesis, the research team involved, and the initial purpose for its creation, are not available. The evolution of its study within preclinical drug discovery appears to be minimal, as indicated by the lack of published papers, patents, or detailed study reports. uni.lu This suggests that this compound may have been an early-stage research compound that did not advance to further stages of development.
Current Research Landscape and Unaddressed Scientific Questions Surrounding this compound
The current research landscape for this compound is undefined. There are no readily available reports of ongoing studies, nor are there established research groups publishing on this compound. The primary unaddressed scientific question is its fundamental mechanism of action. While it is suggested to have complex effects on the CNS, the specific molecular targets, such as receptors or enzymes it binds to, have not been identified in the literature. ontosight.ai Consequently, its pharmacological profile remains unknown. Further fundamental questions include its potential therapeutic applications and its complete biological activity profile. The lack of data prevents the formulation of more specific scientific inquiries.
Data Tables
The creation of detailed, interactive data tables with research findings is not possible due to a complete lack of quantitative data in the public domain. No information could be found regarding:
Binding affinities (e.g., Kᵢ, Kd)
Functional assay results (e.g., IC₅₀, EC₅₀)
Pharmacokinetic parameters (e.g., half-life, bioavailability)
In vivo efficacy data
Below is a table of basic chemical identifiers for the compound.
| Identifier | Value | Source |
| Systematic Name | 2-hydroxy-2-(3'-methoxybutyl)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-benzoquinolizine hydrochloride | ontosight.aivulcanchem.com |
| Molecular Formula | C₂₄H₄₀ClNO₄ | nih.gov |
| CAS Number | 37819-46-8 | nih.gov |
| Molecular Weight | 442.0 g/mol | nih.gov |
| Parent Compound | 9,10-Dimethoxy-2-(3-methoxybutyl)-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-ol | nih.gov |
Based on a comprehensive search, while the chemical compound This compound has been identified, there is a significant lack of publicly available scientific literature detailing its specific mechanistic actions at the molecular and cellular levels.
Chemical Identification:
This compound is chemically known as 2-hydroxy-2-(3'-methoxybutyl)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-benzoquinolizine hydrochloride. ontosight.ainih.gov It possesses a complex benzoquinolizine backbone. ontosight.ai Public chemical databases list its molecular formula as C24H40ClNO4. nih.gov
Area of Research:
Available information indicates that research on Ro4-1398 has been directed towards its potential as a psychoactive substance with effects on the central nervous system (CNS). ontosight.ai The mechanism of action is suggested to be complex, potentially involving multiple neurotransmitter systems. ontosight.ai
Data Unavailability:
Despite identifying the compound, extensive searches have not yielded specific, publicly accessible research findings required to address the detailed outline provided in your request. There is no available data in scientific literature regarding:
Receptor Binding Kinetics and Affinity Profiling: No studies detailing the binding affinity (Ki) or dissociation constants (Kd) of this compound for specific receptors were found.
Enzymatic Modulation: Information on its ability to inhibit or activate specific enzymes is not available.
Ion Channel and Transporter Interactions: There are no published findings on its effects on ion channel gating or its binding to and functional effects on transporters.
Signaling Pathway Perturbations: Analysis of upstream and downstream signaling cascades affected by this compound has not been documented in the accessible literature.
Due to the absence of detailed scientific data on the molecular and cellular interactions of this compound, it is not possible to generate the requested article with the specified level of scientific accuracy and detail. The creation of informative data tables on its mechanistic elucidation is also not feasible. Further research and publication in peer-reviewed journals are required to fully understand the pharmacological profile of this compound.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
37819-46-8 |
|---|---|
Molecular Formula |
C24H40ClNO4 |
Molecular Weight |
442 g/mol |
IUPAC Name |
9,10-dimethoxy-2-(3-methoxybutyl)-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-ol;hydrochloride |
InChI |
InChI=1S/C24H39NO4.ClH/c1-16(2)11-19-15-25-10-8-18-12-22(28-5)23(29-6)13-20(18)21(25)14-24(19,26)9-7-17(3)27-4;/h12-13,16-17,19,21,26H,7-11,14-15H2,1-6H3;1H |
InChI Key |
NSHFNMXITKXFIH-UHFFFAOYSA-N |
SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1(CCC(C)OC)O)OC)OC.Cl |
Canonical SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1(CCC(C)OC)O)OC)OC.Cl |
Synonyms |
Ro 4-1398 |
Origin of Product |
United States |
Mechanistic Elucidation of Ro4 1398 Hydrochloride at Molecular and Cellular Levels
Signaling Pathway Perturbations Induced by Ro4-1398 Hydrochloride
Role of Second Messengers in this compound's Cellular Actions
Second messengers are crucial intracellular signaling molecules that relay signals from receptors on the cell surface to target molecules within the cell, initiating a cascade of events that can lead to various cellular responses like proliferation, differentiation, and apoptosis. wikipedia.org The primary classes of second messengers include cyclic nucleotides (like cAMP and cGMP), lipids (such as diacylglycerol or DAG), ions (for example, Ca2+), and certain gases. nih.gov These molecules are rapidly synthesized or released upon stimulation and are essential for amplifying the initial extracellular signal. nih.gov
The specific second messenger pathways directly modulated by this compound have not been extensively detailed in publicly available research. However, based on the known functions of related compounds, it is plausible that this compound could influence cellular behavior by interacting with signaling pathways that utilize these messengers. For instance, if the compound interacts with G protein-coupled receptors (GPCRs), it could alter the activity of enzymes like adenylyl cyclase or phospholipase C, which are responsible for producing cAMP and the dual messengers inositol (B14025) trisphosphate (IP3) and DAG, respectively. wikipedia.orgnih.gov These second messengers, in turn, regulate a multitude of cellular processes. bmglabtech.com A definitive understanding of the precise role of second messengers in the cellular actions of this compound awaits further focused investigation.
Investigation of Gene Expression and Proteomic Changes Mediated by this compound
The administration of chemical compounds can induce significant changes in gene expression and the proteome, which are the complete set of RNA transcripts and proteins in a cell, respectively. nih.govelifesciences.org These alterations are fundamental to understanding a compound's mechanism of action. wikipedia.org Proteomic analysis, often performed using mass spectrometry, allows for the identification and quantification of thousands of proteins within a sample, providing a snapshot of the cellular state. nih.govplos.org
While specific, comprehensive studies on the global gene expression and proteomic shifts caused by this compound are not readily found, research on analogous compounds provides insights into the potential molecular changes. For example, studies on other pharmacologically active agents have demonstrated the ability to alter the expression of genes involved in critical cellular processes. nih.gov A study on lycorine (B1675740) hydrochloride, for instance, revealed its capacity to upregulate the expression of pro-apoptotic proteins like Bax and Bim, while downregulating the anti-apoptotic protein Mcl-1 in oral squamous carcinoma cells. semanticscholar.org Such changes in the balance of these proteins are pivotal in directing a cell towards apoptosis. mdpi.com
Proteomic studies complement gene expression data by confirming that the changes in mRNA levels translate to changes in protein abundance and activity. pnas.org For instance, the activation of key apoptotic proteins, such as caspases, is a common finding in proteomic analyses of cells treated with cytotoxic agents. semanticscholar.org
Table 1: Potential Gene and Protein Expression Changes Based on Analogous Compounds
| Gene/Protein | Function | Potential Change | Reference |
| Bax | Pro-apoptotic BCL-2 family protein | Upregulation | semanticscholar.orgmdpi.com |
| Mcl-1 | Anti-apoptotic BCL-2 family protein | Downregulation | semanticscholar.org |
| Caspase-9 | Initiator caspase in the intrinsic pathway | Activation | mdpi.comscielo.org.ar |
| Caspase-3 | Executioner caspase | Activation | semanticscholar.orgmdpi.com |
This table is illustrative and based on the effects of analogous compounds; specific effects of this compound require direct investigation.
Cellular Responses to this compound in Preclinical Models
Cell Viability, Proliferation, and Cytostatic Effects in Response to this compound
While specific data on this compound is limited, studies on other compounds in preclinical models demonstrate these principles. For instance, various chemotherapeutic agents are evaluated for their ability to reduce cell viability and inhibit proliferation in cancer cell lines. researchgate.netiiarjournals.org The cytostatic effect is often a desired outcome, as it can halt tumor growth. dtic.mil The response to a compound is typically dose-dependent, with lower concentrations potentially causing cytostatic effects and higher concentrations leading to cytotoxicity. mdpi.com
Apoptosis, Necrosis, and Autophagy Pathways Modulated by this compound
Cells can undergo death through several distinct, regulated pathways, including apoptosis, necrosis, and autophagy. anygenes.comnih.gov Apoptosis, or programmed cell death, is a highly regulated process involving two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. anygenes.com Both pathways converge on the activation of executioner caspases, which dismantle the cell. scielo.org.arresearchgate.net
The intrinsic pathway, often triggered by cellular stress, is controlled by the BCL-2 family of proteins, which regulate the release of cytochrome c from the mitochondria, leading to the formation of the apoptosome and activation of caspase-9. mdpi.comscielo.org.ar Studies on similar compounds, such as lycorine hydrochloride, have shown the induction of apoptosis through this mitochondrial pathway. semanticscholar.org
Necrosis is a form of cell death often resulting from acute injury and is typically characterized by cell swelling and membrane rupture. nih.gov Autophagy is a cellular recycling process that can either promote cell survival under stress or contribute to cell death, a duality that makes its role in disease complex. mdpi.comfrontiersin.org The interplay between autophagy and other cell death pathways is an area of intense research. nih.govnih.gov For example, in some contexts, inhibiting autophagy can enhance apoptosis, while in others, it can promote necrotic cell death. nih.gov
Cellular Differentiation, Migration, and Invasion Alterations Induced by this compound
Beyond cell death, chemical compounds can influence other fundamental cellular behaviors like differentiation, migration, and invasion. nih.gov Cellular differentiation is the process by which a less specialized cell becomes a more specialized one, a key process in development and tissue maintenance. nih.govnih.gov The regulation of gene expression by nuclear receptors, for instance, plays a significant role in guiding cell differentiation. nih.govfrontiersin.org
Cell migration and invasion are critical processes in both normal physiology and in diseases like cancer metastasis. nih.govnih.gov Assays to study these phenomena, such as the scratch assay or the Boyden chamber assay, are standard in preclinical research. sigmaaldrich.comsigmaaldrich.com These assays allow researchers to quantify the ability of cells to move and to invade through extracellular matrix barriers. sigmaaldrich.com While direct evidence for this compound is not available, compounds that modulate the cytoskeleton or cell adhesion molecules are known to affect cell migration and invasion. tjpr.org
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of Ro4 1398 Hydrochloride and Its Analogues
Rational Design and Synthetic Strategies for Ro4-1398 Hydrochloride Derivatives for SAR Analysis
There is no public information detailing the rational design principles or specific synthetic strategies employed to create a library of this compound derivatives for the purpose of SAR analysis. While general methods for synthesizing benzoquinolizine and benzoazepine analogues exist, their specific application to Ro4-1398 for SAR studies is not documented. nih.govresearchgate.net
Systematic Evaluation of Positional Scanning and Substituent Effects on this compound's Biological Activity
Detailed studies involving positional scanning or an analysis of how different substituents on the this compound scaffold affect its biological activity are not found in the search results. Such studies are crucial for understanding the relationship between the compound's structure and its function, but no corresponding data tables or research findings for this specific compound could be located.
Conformational Analysis and Pharmacophore Modeling of this compound for Activity Prediction
Pharmacophore modeling and conformational analysis are computational methods used in drug design to predict how a molecule might interact with a biological target. researchgate.netbiointerfaceresearch.comnih.govnih.gov However, no published studies apply these techniques specifically to this compound for activity prediction. The literature contains examples of these methods applied to other compounds but lacks specific models or conformational data for Ro4-1398.
Preclinical Pharmacological Characterization of Ro4 1398 Hydrochloride in in Vitro Systems
High-Throughput Screening (HTS) Methodologies Employed in Ro4-1398 Hydrochloride Research
Further investigation will be necessary once information on this compound becomes available in the public domain.
Preclinical Pharmacological Characterization of Ro4 1398 Hydrochloride in in Vivo Animal Models
Efficacy Studies of Ro4-1398 Hydrochloride in Established Disease Models
Efficacy studies in established animal models are fundamental to determining the therapeutic potential of a drug candidate. These models are designed to mimic aspects of human diseases, allowing researchers to assess the pharmacological effects of the compound in a living system. ijrpc.com
Rodent Models of Specific Disease Areas (e.g., Neurological, Inflammatory, Oncological)
Rodent models are frequently the first step in in vivo efficacy testing due to their well-characterized genetics, rapid breeding cycles, and the availability of established disease-mimicking protocols. nih.govfrontiersin.orgnih.gov
Neurological Disease Models: For a compound with potential neurological applications, a variety of rodent models are utilized. For instance, in the context of Alzheimer's disease, both transgenic and non-transgenic models can be used to study pathological features like amyloid-beta plaques and cognitive decline. nih.gov Models for other conditions, such as attention deficit hyperactivity disorder (ADHD), include the spontaneous hypertensive rat and various knockout mice. nih.gov The evaluation of this compound in such models would involve assessing its impact on behavioral endpoints, neuropathological markers, and cognitive functions. nih.gov
Inflammatory Disease Models: To assess anti-inflammatory potential, rodent models of immune-mediated arthritis, such as collagen-induced arthritis (CIA) and adjuvant-induced arthritis (AIA), are standard. nih.gov The efficacy of this compound would be determined by measuring reductions in joint inflammation, cartilage degradation, and pro-inflammatory cytokine levels. While these models are artificially induced, they provide invaluable data on a compound's ability to modulate inflammatory pathways. nih.gov
Oncological Disease Models: In oncology research, rodent models are indispensable for evaluating anti-tumor activity. nih.gov Commonly used models include cell-derived xenografts (CDX), where human cancer cell lines are implanted into immunodeficient mice, and patient-derived xenografts (PDX), which involve the transplantation of a patient's tumor tissue. frontiersin.orgcreative-biolabs.com The efficacy of this compound in these models would be quantified by its ability to inhibit tumor growth, induce cancer cell death, and potentially prevent metastasis.
Below is an interactive table illustrating typical rodent models used in preclinical efficacy studies.
| Disease Area | Rodent Model | Key Parameters Measured |
| Neurological | Transgenic Mouse Model of Alzheimer's | Cognitive function (e.g., maze performance), Amyloid plaque load, Neuronal loss |
| Inflammatory | Collagen-Induced Arthritis (CIA) in Rats | Paw swelling, Joint histology, Inflammatory markers (e.g., cytokines) |
| Oncological | Patient-Derived Xenograft (PDX) in Mice | Tumor volume and growth rate, Metastasis, Biomarkers of drug response |
Non-Rodent Animal Models for Translational Research on this compound
While rodent models are crucial, non-rodent species are often used in later-stage preclinical testing to gather data that is more translatable to human physiology. The selection of a non-rodent species is a critical decision based on factors like metabolic similarity to humans and pharmacological relevance. For biologics, species selection involves comparing target sequence homology and binding affinities.
Biomarker Identification and Validation for this compound Efficacy in Preclinical Studies
Biomarkers are measurable indicators that provide insights into the pharmacodynamic effects of a drug candidate and its engagement with the intended biological target. crownbio.com The identification and validation of biomarkers during preclinical studies are essential for several reasons: they can serve as surrogate endpoints for clinical efficacy, aid in patient selection, and help to optimize dosing. crownbio.comnih.gov
The process begins with identifying potential biomarkers in in vitro systems and then validating them in in vivo models. crownbio.com For this compound, this could involve measuring changes in the levels of specific proteins, enzyme activity, or gene expression in response to treatment. For example, in an oncology setting, this might include the identification of microRNA-mRNA regulatory pairs that are associated with drug resistance. nih.gov Regulatory agencies encourage the qualification of biomarkers to ensure they are reliable tools for drug development. nih.gov
Pharmacokinetic and Pharmacodynamic (PK/PD) Correlation in Animal Models for this compound
Understanding the relationship between the concentration of a drug in the body over time (pharmacokinetics) and its pharmacological effect (pharmacodynamics) is a cornerstone of preclinical development. ugd.edu.mknih.govnih.govresearchgate.net PK/PD modeling helps to predict a therapeutic dosing range and schedule for human clinical trials. ugd.edu.mknih.gov
Animal models are extensively used to establish this correlation. nih.govresearchgate.net By measuring drug concentrations in plasma and tissues and simultaneously assessing the biological response, researchers can build models that describe the exposure-response relationship.
Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles of this compound in Preclinical Species
ADME studies characterize how a drug is processed by the body. ijrpc.com These studies are typically conducted in rodent and non-rodent species to understand a compound's bioavailability, tissue distribution, metabolic pathways, and routes of elimination. criver.compitt.edueurofins.com Radiolabeled compounds are often used to trace the drug and its metabolites throughout the body. criver.com
Key ADME parameters evaluated in preclinical species for a compound like this compound are summarized in the table below.
| ADME Parameter | Description | Preclinical Study Type |
| Absorption | The process by which the drug enters the bloodstream. | Oral and intravenous administration to determine bioavailability. |
| Distribution | The extent to which the drug spreads to different tissues. | Tissue distribution studies, often using radiolabeling and techniques like Quantitative Whole-Body Autoradiography (QWBA). criver.com |
| Metabolism | The chemical modification of the drug by the body, often by enzymes like CYP3A4. nih.gov | In vitro studies with liver microsomes and in vivo metabolite profiling. eurofins.comnih.gov |
| Excretion | The removal of the drug and its metabolites from the body. | Mass balance studies analyzing urine, feces, and bile. criver.comeurofins.com |
Target Engagement and Occupancy Studies of this compound in Animal Tissues
Target engagement studies confirm that a drug is binding to its intended molecular target in vivo. Receptor occupancy (RO) assays are a key tool for this, quantifying the percentage of target receptors that are bound by a drug at any given time. nih.govnih.govresearchgate.netprecisionformedicine.com
These studies are crucial for establishing a link between target binding and the observed pharmacological effect. nih.gov Flow cytometry is a common method for measuring RO on the surface of cells, particularly for biopharmaceuticals. nih.govresearchgate.net By correlating RO with pharmacokinetic data, a comprehensive PK/PD/RO model can be developed to inform dose selection for clinical trials. nih.govnih.govbioanalysis-zone.com For this compound, demonstrating significant and sustained target occupancy in relevant tissues within animal models would be a critical milestone in its preclinical development.
Information regarding the synthetic methodologies and process research for this compound is not available in publicly accessible scientific literature.
Despite a comprehensive search for academic and research-focused literature on "this compound," no specific information was found pertaining to its synthesis, stereoselectivity, green chemistry approaches, or analytical methods for reaction monitoring and purity assessment.
The requested article, structured around the detailed outline provided, cannot be generated as there is no available data in the public domain on the following topics for this specific compound:
Synthetic Methodologies and Process Research for Ro4 1398 Hydrochloride Academic Focus
Development of Analytical Methods for Reaction Monitoring and Purity Assessment in Research Contexts
General principles of synthetic methodologies, stereoselective synthesis, green chemistry, and analytical chemistry are well-documented in scientific literature. unibo.itpaperpublications.orgnih.govnih.govnih.gov These principles guide the development of processes for a wide range of chemical compounds. nih.govmdpi.com However, without specific studies on Ro4-1398 hydrochloride, any discussion would be purely hypothetical and not based on the detailed, compound-specific research findings required by the prompt.
Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for the chemical compound “this compound.”
Investigational Therapeutic Potential of Ro4 1398 Hydrochloride in Preclinical Settings
Exploration of New Therapeutic Indications for Ro4-1398 Hydrochloride Based on Mechanistic Insights
Without any published studies, the mechanism of action of this compound remains unknown. Therefore, an exploration of new therapeutic indications based on mechanistic insights cannot be conducted.
Combination Therapy Studies with this compound in Preclinical Models
There are no records of any preclinical studies investigating this compound as a monotherapy or in combination with other therapeutic agents.
Repurposing Strategies for this compound in Emerging Disease Areas
The absence of any pharmacological or toxicological data on this compound precludes any discussion of potential repurposing strategies for this compound.
Challenges and Future Directions in Ro4 1398 Hydrochloride Research
Methodological Advancements Required for Deeper Understanding of Ro4-1398 Hydrochloride
Early research on this compound and its analogs, such as Ro 4-1284, primarily relied on behavioral observations in animal models and measurements of whole-brain monoamine levels. umich.edu A pivotal study in mice found that both Ro4-1398 and Ro 4-1284 equally depressed brain serotonin (B10506) levels. However, Ro 4-1284 was observed to cause a much greater depression of brain norepinephrine (B1679862) and a higher degree of overt sedation. umich.edu This led to the initial hypothesis that the sedative effects of these compounds were more closely linked to their impact on norepinephrine rather than serotonin. umich.edu
Receptor Binding Assays: To determine the specific affinity of this compound for various neurotransmitter receptors and transporters. This would provide a more precise mechanism of action beyond general effects on monoamine levels.
In Vivo Microdialysis: To measure real-time changes in extracellular levels of norepinephrine, serotonin, and dopamine (B1211576) in specific brain regions of awake, behaving animals. This would offer greater spatial and temporal resolution compared to whole-brain homogenate analysis.
Electrophysiological Recordings: To examine the effects of this compound on the firing rates of neurons in key brain circuits implicated in sedation and mood regulation.
Advanced Behavioral Models: Moving beyond simple sedation observation to more sophisticated behavioral paradigms that can dissect effects on anxiety, cognition, and motivation would provide a more comprehensive profile of the compound's psychoactive properties.
Translational Gaps Between Preclinical Findings and Potential Applications of this compound
The journey from a preclinical compound like this compound to a potential therapeutic application is fraught with challenges, collectively known as the "translational gap." nih.gov A significant hurdle is the often poor predictive validity of animal models for human neuropsychiatric disorders. nih.govmdpi.com The sedative effects observed in mice, for instance, may not accurately reflect the complex therapeutic or side-effect profile in humans.
Key translational gaps that would need to be addressed for a compound like this compound include:
Species Differences: The neurobiology of rodents and humans, while sharing many similarities, also has crucial differences in metabolism, receptor distribution, and neural circuitry. These differences can lead to divergent responses to a drug candidate. mdpi.com
Disease Model Limitations: Preclinical models often only capture specific aspects of a complex human disorder. For example, a model of sedation does not equate to a model of clinical depression or anxiety where a tranquilizing agent might be considered for use. nih.govfrontiersin.org
Heterogeneity of Human Populations: Clinical populations are genetically and environmentally diverse, which can lead to a wide range of responses to a medication that is not always captured in homogenous preclinical animal studies. nih.gov
Bridging these gaps requires a multi-faceted approach, including the use of more sophisticated animal models, the incorporation of human-induced pluripotent stem cell (hiPSC)-derived neuronal cultures, and the identification of translational biomarkers that are relevant in both preclinical species and human subjects. nih.govnih.gov
Emerging Technologies and Their Application to this compound Research
The landscape of neuroscience research has been transformed by the advent of novel technologies that could be applied to reinvestigate historical compounds like this compound with unprecedented detail. frontiersin.orgnih.govresearchgate.netpharmamanufacturing.com These emerging technologies offer the potential to resolve long-standing questions about the mechanisms of action of such compounds.
Optogenetics and Chemogenetics: These techniques allow for the precise control of specific neuronal populations with light or designer drugs, respectively. By applying this compound and then selectively activating or inhibiting specific neural circuits, researchers could pinpoint the exact pathways responsible for its sedative and neurochemical effects.
Advanced Neuroimaging: Techniques like two-photon microscopy and functional magnetic resonance imaging (fMRI) in animal models could visualize the effects of this compound on neural activity and network dynamics in real-time and with high resolution. frontiersin.org
High-Throughput Screening and 'Omics' Technologies: Modern screening platforms could rapidly assess the binding profile of this compound against a vast array of receptors and enzymes. drugdiscoverytoday.com Furthermore, genomics, proteomics, and metabolomics could provide a comprehensive overview of the molecular changes induced by the compound in the brain.
Artificial Intelligence and Machine Learning: AI algorithms could be used to analyze large datasets from preclinical studies to identify subtle behavioral patterns or biomarkers that predict a compound's effects. pharmamanufacturing.com
The application of these technologies could provide a much more nuanced understanding of this compound's pharmacology and its potential as a research tool or therapeutic lead. researchgate.net
Ethical Considerations in Preclinical Research on this compound
All preclinical research involving animal models carries significant ethical responsibilities. nih.govoup.comnih.govresearchgate.netpsychiatrictimes.com The study of psychoactive compounds like this compound, which are intended to alter brain function and behavior, requires particularly careful ethical consideration.
Key ethical principles that must be upheld in such research include:
The Three Rs (Replacement, Reduction, and Refinement): Researchers have an ethical obligation to replace animal use with non-animal methods whenever possible, reduce the number of animals used to the minimum necessary to obtain statistically significant results, and refine experimental procedures to minimize any potential pain, suffering, or distress.
Humane Endpoints: Clear criteria should be established for when an animal should be removed from a study to prevent unnecessary suffering. This is particularly important when studying sedating or motor-impairing compounds.
Scientific Validity: Poorly designed studies that yield unreliable results are unethical as they waste animal lives and resources. oup.com Research protocols must be rigorously designed to ensure that the potential knowledge gained justifies the use of animals.
Translational Potential: While basic research is crucial, there should be a clear rationale for how the study of a compound like this compound could ultimately contribute to the understanding or treatment of human disease, thereby justifying the use of animal models. nih.gov
The ethical framework for preclinical research is continually evolving, with an increasing emphasis on transparency, rigor, and the welfare of research animals. nih.govresearchgate.net
Q & A
Basic Research Questions
Q. What are the established synthesis routes for Ro4-1398 hydrochloride, and what experimental validation is required to confirm its purity and identity?
- Methodology : Synthesis protocols should include detailed reaction conditions (e.g., solvent, temperature, catalyst) and purification steps (e.g., recrystallization, chromatography). For validation, use spectroscopic techniques (NMR, IR) and chromatographic methods (HPLC, LC-MS). New compounds require elemental analysis and comparison to literature data for known analogs. For reproducibility, document batch-specific parameters and include raw spectral data in supplementary materials .
- Key Considerations : Ensure proper citation of prior synthesis methods and highlight modifications. For purity, report melting points, retention times, and percent yields .
Q. How should researchers design stability studies for this compound under varying storage conditions?
- Methodology : Conduct accelerated stability testing by exposing the compound to heat, humidity, and light. Use HPLC to monitor degradation products over time. Include control samples stored at recommended conditions (e.g., -20°C, desiccated). Validate methods per ICH guidelines and report statistical significance of degradation trends .
- Key Considerations : Address discrepancies in stability data by replicating experiments and comparing results across multiple batches. Use kinetic modeling (e.g., Arrhenius equation) to predict shelf life .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology : Follow OSHA and CLP regulations for hazardous chemicals. Use fume hoods, PPE (gloves, goggles), and spill containment kits. Refer to safety data sheets (SDS) for toxicity profiles and disposal guidelines. Document emergency procedures for inhalation or skin contact .
- Key Considerations : Regularly update SDS based on new toxicity data and validate disposal methods with institutional EH&S departments .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectroscopic data (e.g., NMR shifts) for this compound?
- Methodology : Replicate experiments using identical instrumentation and parameters (e.g., solvent, concentration). Compare results to computational predictions (DFT calculations) and cross-validate with independent techniques (e.g., X-ray crystallography). Publish raw data and procedural details to enable peer verification .
- Key Considerations : Analyze batch-to-batch variability and impurities as potential sources of discrepancies. Collaborate with analytical chemistry experts to refine interpretation .
Q. What strategies optimize the solubility and bioavailability of this compound in preclinical models?
- Methodology : Screen co-solvents (e.g., DMSO, cyclodextrins) and pH-adjusted buffers. Use in vitro assays (e.g., Caco-2 permeability) and pharmacokinetic studies (plasma concentration-time curves). Apply DOE (Design of Experiments) principles to assess factors like particle size and formulation excipients .
- Key Considerations : Address interspecies variability by testing multiple animal models. Validate bioanalytical methods (e.g., LC-MS/MS) for quantification .
Q. How should researchers address conflicting biological activity data in target validation studies?
- Methodology : Standardize assay conditions (e.g., cell lines, incubation times) and include positive/negative controls. Perform dose-response curves and statistical analysis (e.g., IC50, ANOVA). Use orthogonal assays (e.g., CRISPR knockdown, in vivo models) to confirm target engagement .
- Key Considerations : Publish full datasets, including outliers, and conduct meta-analyses of published studies to identify consensus mechanisms .
Methodological Best Practices
- Literature Review : Use databases like PubMed and SciFinder to identify gaps. Prioritize primary sources over reviews and validate citations for synthesis protocols .
- Data Reproducibility : Archive experimental details (e.g., instrument settings, reagent lot numbers) in supplementary materials. Share code for computational analyses via repositories like GitHub .
- Ethical Compliance : Obtain institutional approval for animal/human studies and disclose conflicts of interest. Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
